molecular formula C20H22N2O2 B443535 1,4-Dibenzoyl-2,5-dimethylpiperazine

1,4-Dibenzoyl-2,5-dimethylpiperazine

Cat. No.: B443535
M. Wt: 322.4g/mol
InChI Key: HMEKMMQTCKTXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibenzoyl-2,5-dimethylpiperazine (CAS: Not explicitly provided) is a piperazine derivative characterized by two benzoyl groups at the 1,4-positions and methyl groups at the 2,5-positions in a trans-configuration. Its crystal structure (P2₁/c space group) reveals a centrosymmetric chair conformation for the piperazine ring, with axial methyl groups and a dihedral angle of ~70° between the benzoyl and benzene planes . This structural rigidity and symmetry influence its physicochemical properties, such as crystallinity and solubility, making it a subject of interest in materials science and pharmaceutical chemistry.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4g/mol

IUPAC Name

(4-benzoyl-2,5-dimethylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C20H22N2O2/c1-15-13-22(20(24)18-11-7-4-8-12-18)16(2)14-21(15)19(23)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3

InChI Key

HMEKMMQTCKTXIA-UHFFFAOYSA-N

SMILES

CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

  • 1,4-Bis(chloroacetyl)-trans-2,5-dimethylpiperazine: This compound shares the trans-2,5-dimethylpiperazine backbone but substitutes benzoyl groups with chloroacetyl moieties. X-ray studies show a flattened-chair conformation with axial methyl groups, similar to 1,4-dibenzoyl-2,5-dimethylpiperazine.
  • Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP) vs. Poly(phthaloyl-trans-2,5-dimethylpiperazine) (PPDP): Both polymers derive from trans-2,5-dimethylpiperazine but differ in the position of phenyl ring attachment (terephthaloyl vs. phthaloyl). PTDP exhibits a persistence length (q) of ~70 Å in trifluoroethanol, compared to PPDP’s 30–50 Å in m-cresol. This increased stiffness in PTDP arises from para-substituted phenyl groups, which restrict chain flexibility more effectively than ortho-substituted phthaloyl groups .

Physicochemical Properties

Compound Key Substituents Persistence Length (Å) Solubility/Applications
This compound Benzoyl (1,4), methyl (2,5) N/A (small molecule) Crystalline solids, potential in templating
PTDP Terephthaloyl (para) 70 Soluble in trifluoroethanol; high rigidity polymers
PPDP Phthaloyl (ortho) 30–50 Soluble in m-cresol; semiflexible polymers
1,4-Bis(chloroacetyl)-trans-2,5-dimethylpiperazine Chloroacetyl (1,4) N/A (model compound) Reactive intermediates for polymer synthesis
  • In contrast, PTDP’s extended para-substitution enhances chain alignment, favoring applications in high-performance films .

Research Findings and Industrial Relevance

  • Materials Science :
    PTDP’s high persistence length (70 Å) makes it suitable for rigid films and fibers, while PPDP’s flexibility is advantageous for elastomers. The choice between ortho- and para-substituents allows tunability for specific applications .

  • Pharmaceuticals :
    Derivatives like (2R,5S)-1-Boc-2,5-dimethylpiperazine (CAS: 194032-41-2) are key chiral building blocks in drug synthesis, leveraging stereochemical control absent in the symmetrically substituted 1,4-dibenzoyl analog .

  • Coordination Chemistry : TDMP’s templating effect in metal halides highlights its utility in designing luminescent materials (e.g., AgBr hybrids) with tailored optical properties .

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